1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene
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Overview
Description
1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene is a complex organic compound characterized by multiple bromine atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene typically involves multiple steps, including bromination, sulfonylation, and etherification reactions. The starting materials are usually benzene derivatives, which undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Sulfonylation is achieved using sulfonyl chlorides in the presence of a base like pyridine. Finally, etherification is carried out using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple bromine atoms and functional groups allows for diverse interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dibromo-5-(4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene
- 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dichloropropoxy)benzene
- 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)anisole
Uniqueness
1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br6O4S/c1-25-15-11(19)2-9(3-12(15)20)27(23,24)10-4-13(21)16(14(22)5-10)26-7-8(18)6-17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJADNTCOOKZKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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